Dimethyl[bis(octanoyloxy)]stannane
Description
Dimethyl[bis(octanoyloxy)]stannane is an organotin compound with the molecular formula C₁₈H₃₆O₄Sn (calculated molecular weight: ~435.19 g/mol). It features a central tin atom bonded to two methyl groups and two octanoyloxy (C₈H₁₅O₂⁻) ligands. Organotin compounds’ reactivity and stability are heavily influenced by their alkyl substituents and acyloxy chain lengths, making comparative analysis critical for safety and performance evaluations.
Properties
CAS No. |
2232-70-4 |
|---|---|
Molecular Formula |
C18H36O4Sn |
Molecular Weight |
435.2 g/mol |
IUPAC Name |
[dimethyl(octanoyloxy)stannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8(9)10;;;/h2*2-7H2,1H3,(H,9,10);2*1H3;/q;;;;+2/p-2 |
InChI Key |
BUPPDJMCERLPJD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl[bis(octanoyloxy)]stannane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with octanoic acid in the presence of a base, such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[bis(octanoyloxy)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The octanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Dimethyl[bis(octanoyloxy)]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of dimethyl[bis(octanoyloxy)]stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological or industrial applications .
Comparison with Similar Compounds
Key Findings:
Substituent Effects: Methyl vs. However, smaller alkyl groups may increase toxicity risks, as seen in other organotin compounds . Butyl Substitutents: Dibutyl analogs (e.g., dibutylbis[(1-oxooctyl)oxy]stannane) exhibit higher molecular weights (~519 g/mol) and are commonly used as plastic stabilizers due to their thermal stability .
Acyloxy Chain Length: Octanoyloxy (C8) groups balance solubility and lipophilicity, making them suitable for industrial catalysts. Longer chains (e.g., myristoyloxy, C14) increase molecular weight and hydrophobicity, enhancing compatibility with polymers but raising environmental persistence concerns .
Regulatory and Safety Profiles: Diethylbis(octanoyloxy)stannane is classified under Section 8.2 in Russian regulations, likely indicating corrosivity or other hazards requiring controlled handling .
Applications :
- Shorter acyloxy chains (C8) are prevalent in catalysts and intermediates, while longer chains (C9–C14) dominate in plastics and lubricants .
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